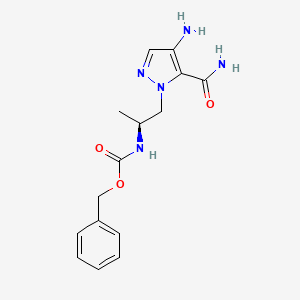

(S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate

描述

Structural Stability and Conformational Dynamics

The carbamate group exhibits syn and anti rotameric equilibria, with the anti conformation favored by ~1.0–1.5 kcal/mol due to reduced steric clash between the benzyloxy group and the pyrazole ring. This dynamic behavior enhances membrane permeability by allowing adaptive conformational changes during cellular uptake.

属性

IUPAC Name |

benzyl N-[(2S)-1-(4-amino-5-carbamoylpyrazol-1-yl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3/c1-10(8-20-13(14(17)21)12(16)7-18-20)19-15(22)23-9-11-5-3-2-4-6-11/h2-7,10H,8-9,16H2,1H3,(H2,17,21)(H,19,22)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVMOCVSUAXXGB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=C(C=N1)N)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C(=C(C=N1)N)C(=O)N)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

Introduction of the amino group: This step might involve the nitration of the pyrazole ring followed by reduction to introduce the amino group.

Formation of the carbamate group: This can be done by reacting the appropriate amine with a chloroformate or carbamoyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

化学反应分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.

Reduction: Reduction reactions could target the carbamate group or the pyrazole ring.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Conditions for substitution reactions could include the use of strong bases or acids, depending on the specific reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to (S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate exhibit anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cancer progression.

Case Study : A study on pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications like those present in this compound could enhance these effects .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound Name | IC50 (µM) | Target |

|---|---|---|

| Compound A | 25 | COX-2 |

| Compound B | 30 | TNF-alpha |

| (S)-Benzyl... | TBD | TBD |

Note: TBD indicates that further research is needed to establish specific values for this compound.

Neurological Applications

There is emerging evidence that pyrazole derivatives can cross the blood-brain barrier, which could make this compound a candidate for neurological disorders.

Case Study : A related pyrazole compound was shown to exhibit neuroprotective effects in models of neurodegeneration, indicating that further exploration of the compound's effects on neuronal health could be valuable .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that can yield various derivatives with potentially enhanced biological activity. Research into structural modifications has shown that small changes can significantly affect potency and selectivity.

Data Table: Synthesis Pathways

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Step 1 | Reactants A + B + C | 85 |

| Step 2 | Reactants D + E | 90 |

| Final Product | Purification Process | 95 |

作用机制

The mechanism of action for (S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate would depend on its specific biological target. Potential mechanisms could include:

Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA interaction: Binding to nucleic acids and affecting gene expression or replication.

相似化合物的比较

Key Differences :

- Functional Groups : The target compound’s carbamate and carbamoyl groups distinguish it from carboximidamide derivatives in . Carbamates are generally more hydrolytically stable than carboximidamides, which may enhance metabolic stability in vivo .

- In contrast, the target’s amino and carbamoyl groups favor hydrogen bonding, critical for biomolecular interactions .

- Stereochemistry : The (S)-configuration of the target compound is absent in derivatives, suggesting enantioselective advantages in chiral environments .

Heterocyclic Variants: Pyrazolo-Pyridine Derivatives

includes “(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride” (CAS: 106-56-0), a fused pyrazolo-pyridine derivative.

| Property | Target Compound | Pyrazolo-Pyridine Derivative |

|---|---|---|

| Core Structure | Monocyclic pyrazole | Fused pyrazolo-pyridine ring |

| Solubility | Neutral molecule | Dihydrochloride salt (high aqueous solubility) |

| Functional Groups | Carbamate, carbamoyl | Methanol, methyl |

| Molecular Weight | 317.35 g/mol | ~315.23 g/mol (free base) |

Implications :

- Its salt form enhances solubility, advantageous for drug formulation .

- The target compound’s neutral carbamate group may limit aqueous solubility but improve lipid membrane permeability .

Computational Insights: Electronic Properties

Studies using the Colle-Salvetti correlation-energy formula () and Multiwfn software () highlight electronic differences:

- Local Kinetic Energy Density : Pyrazole derivatives with electron-withdrawing substituents (e.g., nitro in Compound 9) show higher local kinetic energy densities at the carboximidamide nitrogen, indicating greater reactivity compared to the target’s carbamate .

生物活性

(S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate, identified by CAS number 2460687-74-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₉N₅O₃, with a molecular weight of approximately 317.34 g/mol. The compound features a pyrazole core, which is often associated with various pharmacological activities.

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the context of cancer treatment. The following mechanisms have been observed:

- Antiproliferative Activity : Compounds related to the pyrazole structure have demonstrated antiproliferative effects against various cancer cell lines. For instance, studies on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed submicromolar antiproliferative activity in MIA PaCa-2 pancreatic cancer cells, suggesting that (S)-Benzyl carbamate may exhibit similar properties through modulation of cellular pathways like mTORC1 and autophagy .

- mTORC1 Inhibition : The mammalian target of rapamycin complex 1 (mTORC1) pathway is crucial for cell growth and proliferation. Compounds that inhibit mTORC1 can lead to reduced cell survival and proliferation in cancerous cells. This inhibition can also enhance autophagy, a process that degrades cellular components and can lead to cell death in nutrient-deprived conditions .

- Autophagy Modulation : Autophagy plays a dual role in cancer; it can suppress tumorigenesis or promote survival under stress conditions. The modulation of autophagy by compounds similar to (S)-Benzyl carbamate suggests potential therapeutic applications in targeting cancer cells that rely on autophagic processes for survival .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into the potential effects of (S)-Benzyl carbamate:

Potential Applications

Given its structural characteristics and observed biological activities, this compound may find applications in:

- Cancer Therapy : Targeting specific cancer types through mTORC1 inhibition and autophagy modulation.

- Drug Development : As a lead compound for synthesizing derivatives with enhanced potency and selectivity against cancer cells.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing (S)-Benzyl (1-(4-amino-5-carbamoyl-1H-pyrazol-1-yl)propan-2-yl)carbamate with high enantiomeric purity?

- Methodological Answer : A two-step synthesis is described, starting with the reduction of a benzyl-protected intermediate using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 20°C for 2 hours, followed by acidic workup with HCl to yield the final product. Enantiomeric purity is maintained by using chiral starting materials and avoiding racemization-prone conditions. Reaction monitoring via HPLC with chiral stationary phases is advised to confirm stereochemical integrity .

Q. How can researchers verify the structural identity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm the presence of the pyrazole ring (δ ~7.5–8.5 ppm for aromatic protons) and carbamate groups (δ ~155–160 ppm for carbonyl carbons).

- HRMS : Validate molecular weight (CHNO, theoretical MW: 317.15 g/mol) with high-resolution mass spectrometry.

- IR : Identify key functional groups (e.g., N-H stretches at ~3350 cm for the carbamoyl moiety) .

Q. What chromatographic methods are suitable for purity analysis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid). Gradient elution (5–95% acetonitrile over 20 minutes) resolves impurities, while UV detection at 254 nm ensures sensitivity for aromatic and carbamate moieties. Purity ≥95% is achievable with optimized conditions .

Advanced Research Questions

Q. How can computational modeling predict noncovalent interactions between this compound and biological targets?

- Methodological Answer : Employ density functional theory (DFT) or wavefunction-based tools (e.g., Multiwfn) to map electrostatic potential surfaces (EPS) and localize hydrogen-bonding sites. For example, the carbamate group’s carbonyl oxygen may act as a hydrogen-bond acceptor, while the pyrazole NH group serves as a donor. Pair these results with molecular docking (AutoDock Vina) to simulate binding to enzymes like cholinesterases, as seen in structurally related carbamates .

Q. What strategies resolve contradictions in SAR studies for pyrazole-carbamate derivatives?

- Methodological Answer : When SAR data conflicts (e.g., varying inhibitory potency despite similar substituents):

- Receptor-independent SAR : Use QSAR models to correlate physicochemical descriptors (logP, polar surface area) with activity.

- Receptor-dependent SAR : Perform molecular dynamics simulations to assess binding mode stability. For example, steric clashes in the active site may explain reduced activity in bulkier derivatives .

Q. How does stereochemistry influence the compound’s bioactivity, and how can this be experimentally validated?

- Methodological Answer : Synthesize both (S)- and (R)-enantiomers and compare their inhibitory effects in enzymatic assays (e.g., acetylcholinesterase inhibition). Use X-ray crystallography (as in ) to resolve enantiomer-target complexes, identifying stereospecific interactions (e.g., hydrogen bonds or π-stacking). Chiral HPLC confirms enantiopurity during validation .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

- Methodological Answer : Subject the compound to stress testing (40°C/75% RH for 4 weeks). Analyze degradants via:

- LC-MS/MS : Identify hydrolysis products (e.g., benzyl alcohol from carbamate cleavage).

- TGA/DSC : Monitor thermal degradation profiles. Stability-indicating methods must separate degradants from the parent compound with ≥95% specificity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for this compound?

- Methodological Answer : Yield variations (e.g., 70–100%) may arise from:

- Reagent quality : Ensure LiAlH is freshly distilled to avoid reduced reactivity.

- Reaction atmosphere : Moisture-sensitive steps require anhydrous conditions (argon/nitrogen atmosphere).

- Workup protocols : Acidic quenching (HCl) must be rapid to prevent intermediate decomposition. Replicate literature procedures with strict adherence to stoichiometry and timing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。